Leucic acid, L-

Description

L-Leucic acid has been reported in Brassica napus and Aeromonas veronii with data available.

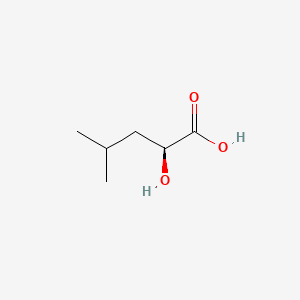

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884643 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13748-90-8 | |

| Record name | L-Leucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13748-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013748908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B33FPI2OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78 - 80 °C | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on L-Leucic Acid as a Metabolite of Leucine

Abstract

L-Leucic acid, or α-hydroxyisocaproic acid (HICA), is a significant metabolite of the essential branched-chain amino acid, L-leucine. Historically viewed as a minor byproduct of leucine catabolism, emerging research has illuminated its distinct physiological roles, particularly its anti-catabolic and anabolic properties in skeletal muscle. This technical guide offers a comprehensive exploration of L-leucic acid, beginning with its biochemical synthesis from leucine, delving into its mechanisms of action, and detailing robust analytical methodologies for its quantification in biological matrices. Furthermore, this document examines its relevance in health and disease, including its potential as a therapeutic agent in conditions characterized by muscle atrophy and its role in metabolic disorders. This guide is intended for researchers, clinicians, and professionals in drug development seeking a deeper, actionable understanding of this intriguing metabolite.

Introduction: Beyond Leucine - The Significance of L-Leucic Acid

The branched-chain amino acid (BCAA) L-leucine is renowned for its potent ability to stimulate muscle protein synthesis (MPS), primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] While the focus has largely been on leucine itself, its downstream metabolites are now recognized as bioactive molecules with unique physiological effects. Among these, L-leucic acid ((S)-2-hydroxy-4-methylpentanoic acid), also known as HICA, stands out.[3][4]

Initially identified as an end-product of leucine metabolism in human tissues like muscle, L-leucic acid was considered an anti-catabolic substance.[5] Unlike its precursor, which primarily drives protein synthesis, evidence suggests L-leucic acid's main contribution is in mitigating muscle protein breakdown (proteolysis) and reducing symptoms of muscle damage, such as delayed onset muscle soreness (DOMS).[3][6] This dual-faceted regulation of muscle mass by the leucine metabolic axis—anabolic stimulation by leucine and anti-catabolic protection by L-leucic acid—presents a compelling area for therapeutic and nutraceutical exploration. This guide synthesizes the current knowledge to provide a detailed technical overview for the scientific community.

Biochemical Provenance: The Metabolic Journey from Leucine to L-Leucic Acid

The formation of L-leucic acid is a two-step enzymatic process originating from L-leucine, primarily occurring within the mitochondria of various tissues, including skeletal muscle.[7]

-

Transamination to α-Ketoisocaproate (KIC): The initial and reversible step is the transamination of L-leucine. The enzyme branched-chain amino acid aminotransferase (BCAT) catalyzes the transfer of leucine's amino group to α-ketoglutarate, yielding glutamate and the α-keto acid of leucine, α-ketoisocaproate (KIC).[8][9] This reaction is a central hub in BCAA metabolism, directing leucine towards either catabolic breakdown or conversion to other metabolites.[10]

-

Stereospecific Reduction to L-Leucic Acid: The final step is the reduction of the keto group on KIC to a hydroxyl group. This reaction is catalyzed by a dehydrogenase, such as (R)-2-hydroxyisocaproate dehydrogenase (HicDH), which utilizes NADH as a cofactor.[8] This enzymatic step is stereospecific, ensuring the production of the L-enantiomer (also referred to as the S-enantiomer), which is the biologically relevant form.

Sources

- 1. mrsupplement.com.au [mrsupplement.com.au]

- 2. medtrics.org [medtrics.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]

- 5. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1upnutrition.com [1upnutrition.com]

- 7. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Leucine -MetwareBio [metwarebio.com]

- 10. Leucine Metabolism | Encyclopedia MDPI [encyclopedia.pub]

L-Leucic Acid: A Comprehensive Technical Guide to its Role in Lipid Metabolism

Abstract

L-leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid L-leucine.[1] While traditionally recognized for its anti-catabolic effects and role in muscle protein synthesis, emerging evidence suggests a nuanced and potentially significant role for L-leucic acid in the intricate regulation of lipid metabolism.[2] This technical guide provides an in-depth exploration of the current understanding of L-leucic acid's biological functions pertaining to lipid homeostasis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the foundational biochemistry, metabolic influence, and therapeutic potential of this intriguing molecule. This guide will delve into the molecular mechanisms by which L-leucic acid may modulate fatty acid oxidation, lipogenesis, and cholesterol metabolism, supported by detailed experimental protocols and a robust framework of scientific literature.

Part 1: Foundational Biochemistry of L-Leucic Acid

Chemical Structure and Properties

L-leucic acid is a chiral α-hydroxy acid with the chemical formula C6H12O3. Its structure features a hydroxyl group on the alpha-carbon adjacent to the carboxyl group, and an isobutyl side chain. This structure is directly derived from the deamination and subsequent reduction of L-leucine's α-keto acid, α-ketoisocaproate (KIC). The presence of the hydroxyl group instead of an amino group significantly alters its chemical properties and biological activity compared to its parent amino acid.

Biosynthesis and Catabolism

The primary route of L-leucic acid production is through the catabolism of L-leucine. In various tissues, particularly muscle, L-leucine undergoes reversible transamination by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (KIC).[3][4] KIC can then be reversibly reduced to L-leucic acid by hydroxyisocaproate dehydrogenase.[5] Conversely, L-leucic acid can be oxidized back to KIC.[1] KIC is a critical branch-point metabolite that can be further oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, committing it to pathways that ultimately yield acetyl-CoA and acetoacetate, classifying L-leucine as a ketogenic amino acid.[4][6]

Caption: Biosynthesis of L-Leucic Acid from L-Leucine.

Part 2: The Core Role of L-Leucic Acid in Lipid Metabolism

The influence of L-leucic acid on lipid metabolism is an area of active investigation. Much of the current understanding is extrapolated from studies on its precursor, L-leucine, and other leucine metabolites. However, direct evidence is beginning to emerge.

Modulation of Fatty Acid Oxidation

Studies on L-leucine suggest a regulatory role in fatty acid oxidation (FAO). For instance, leucine deprivation has been shown to activate the fatty acid β-oxidation pathway in HepG2 cells, indicating that leucine or its metabolites may act as signals of nutrient sufficiency that suppress FAO.[7] The primary regulatory point of mitochondrial long-chain fatty acid entry is the enzyme carnitine palmitoyltransferase 1 (CPT1).[8][9] While direct studies on L-leucic acid's effect on CPT1 are scarce, its potential to influence cellular energy status suggests it could indirectly modulate this pathway.

Caption: Potential Indirect Regulation of Fatty Acid Oxidation by L-Leucic Acid.

Impact on Lipogenesis and Adipogenesis

The processes of de novo lipogenesis (fatty acid synthesis) and adipogenesis (adipocyte differentiation) are tightly controlled by a network of transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ) and sterol regulatory element-binding proteins (SREBPs).[10][11][12][13]

-

PPARγ and Adipogenesis: PPARγ is the master regulator of adipocyte differentiation.[11] Its activation, in concert with CCAAT/enhancer-binding proteins (C/EBPs), drives the expression of genes necessary for the adipocyte phenotype.[10][13]

-

SREBP-1c and Lipogenesis: SREBP-1c is a key transcription factor that activates the expression of lipogenic genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), in response to insulin.[14][15][16]

While direct studies on L-leucic acid are limited, other metabolites of branched-chain amino acids have been shown to influence these pathways.[17] Given the central role of leucine in nutrient sensing, it is plausible that L-leucic acid could act as a signaling molecule that modulates the activity of PPARγ or SREBP-1c, thereby influencing fat storage.

Cholesterol and Ketone Body Metabolism

The ketogenic nature of L-leucine, leading to the production of acetyl-CoA and acetoacetate, directly links its metabolism to both cholesterol synthesis and ketogenesis.

-

Cholesterol Synthesis: Acetyl-CoA is the fundamental building block for cholesterol biosynthesis. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[18][19] The potential for L-leucic acid to be converted back to KIC and subsequently to acetyl-CoA suggests it could serve as a substrate for this pathway.

-

Ketogenesis: The liver utilizes acetyl-CoA to produce ketone bodies (acetoacetate and β-hydroxybutyrate) during periods of fasting or low carbohydrate availability. As a downstream metabolite of leucine, L-leucic acid is considered a ketogenic compound.[6][13]

| Metabolic Process | Key Regulatory Molecules | Potential Effect of L-Leucic Acid |

| Fatty Acid Oxidation | CPT1, AMPK | Indirect modulation via cellular energy status |

| Lipogenesis | SREBP-1c, FAS, ACC | Potential regulation of gene expression |

| Adipogenesis | PPARγ, C/EBPs | Possible influence on adipocyte differentiation |

| Cholesterol Synthesis | HMG-CoA Reductase | Potential substrate provider (as Acetyl-CoA) |

| Ketogenesis | HMG-CoA synthase | Precursor for ketone body formation |

| Table 1: Summary of L-Leucic Acid's Potential Effects on Key Metabolic Pathways |

Part 3: Experimental Protocols for Investigating L-Leucic Acid's Metabolic Effects

In Vitro Models: Cell Culture Studies

This protocol measures the rate of radiolabeled fatty acid oxidation to CO2 and acid-soluble metabolites.[20][21]

-

Cell Culture: Plate HepG2 cells in a 24-well plate and grow to desired confluency.

-

Preparation of Radiolabeled Substrate: Prepare a solution of [1-¹⁴C]-palmitate complexed with fatty acid-free bovine serum albumin (BSA).

-

Treatment: Treat cells with varying concentrations of L-leucic acid for a predetermined time.

-

Incubation with Radiolabeled Substrate: Add the [1-¹⁴C]-palmitate-BSA complex to the cells and incubate in a sealed system.

-

Capture of ¹⁴CO₂: Capture the released ¹⁴CO₂ on a filter paper soaked in a trapping agent.

-

Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ and the ¹⁴C-labeled acid-soluble metabolites using a scintillation counter.

This protocol uses Oil Red O staining to quantify lipid accumulation, a hallmark of adipogenesis.[22][23][24][25][26]

-

Cell Differentiation: Induce differentiation of 3T3-L1 preadipocytes into mature adipocytes in the presence or absence of L-leucic acid.

-

Fixation: After the differentiation period, fix the cells with 10% formalin.

-

Staining: Stain the lipid droplets with a working solution of Oil Red O.

-

Washing: Wash the cells to remove excess stain.

-

Elution: Elute the incorporated Oil Red O from the lipid droplets using isopropanol.

-

Quantification: Measure the absorbance of the eluate at approximately 492 nm using a spectrophotometer.

Analytical Techniques for Metabolite Profiling

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the quantification of L-leucic acid in biological samples.[7][27] Chiral separation methods are often necessary to distinguish between the D- and L-enantiomers.[27]

Caption: General Workflow for L-Leucic Acid Quantification.

Part 4: Therapeutic Potential and Future Directions

L-Leucic Acid in Metabolic Diseases

The potential therapeutic applications of L-leucic acid in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity are an emerging area of interest.[28][29][30] Its anti-catabolic properties could be beneficial in conditions associated with muscle wasting, which often co-exists with metabolic syndrome. Furthermore, its potential to modulate lipid metabolism warrants investigation into its utility for managing dyslipidemia and hepatic steatosis.

Unanswered Questions and Future Research

Despite the foundational knowledge, several key questions remain:

-

What are the direct molecular targets of L-leucic acid in lipid metabolic pathways?

-

Does L-leucic acid directly interact with and modulate the activity of key transcription factors like PPARs and SREBPs?

-

What are the specific effects of L-leucic acid on CPT1 activity and fatty acid oxidation in different tissues?

-

What is the pharmacokinetic and pharmacodynamic profile of L-leucic acid, and what are its potential off-target effects?

Future research should focus on elucidating these direct molecular interactions and conducting well-designed in vivo studies to assess the therapeutic efficacy and safety of L-leucic acid in relevant disease models.

References

-

Green, H., & Kehinde, O. (1974). Sublines of mouse 3T3 cells that accumulate lipid. Cell, 1(2), 113–116. [Link]

-

Kasturi, R., & Joshi, V. C. (1982). Hormonal regulation of stearoyl coenzyme A desaturase activity and lipogenesis in 3T3-L1 adipocytes. Journal of Biological Chemistry, 257(20), 12224–12230. [Link]

-

Ramirez-Zacarias, J. L., Castro-Munozledo, F., & Kuri-Harcuch, W. (1992). Quantitation of adipose conversion and triglycerides by staining intracytoplasmic lipids with Oil red O. Histochemistry, 97(6), 493–497. [Link]

-

Muoio, D. M. (2014). Measurement of fatty acid oxidation rates in animal tissues and cell lines. Methods in enzymology, 542, 391–405. [Link]

-

Sidossis, L. S., Gastaldelli, A., Klein, S., & Wolfe, R. R. (1997). Regulation of plasma fatty acid oxidation during low- and high-intensity exercise. American journal of physiology. Endocrinology and metabolism, 272(6 Pt 1), E1065–E1070. [Link]

-

De Carvalho, C., & Caramujo, M. J. (2018). The various roles of fatty acids. Molecules (Basel, Switzerland), 23(10), 2583. [Link]

-

Krause, J., & Ladeira, B. (2019). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte, 8(1), 264–272. [Link]

-

Horber, F. F., Kahl, J., Lecavalier, L., Krom, B., & Haymond, M. W. (1989). Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography. Journal of chromatography, 495, 81–94. [Link]

-

Herman, M. A., She, P., Peroni, O. D., Lynch, C. J., & Kahn, B. B. (2010). Adipose tissue-specific disruption of Bcat2 translation enhances insulin sensitivity. The Journal of biological chemistry, 285(14), 11011–11021. [Link]

-

Xiao, F., Yu, J., Guo, Y., Deng, J., Li, K., Du, Y., Chen, S., Zhu, J., Sheng, H., & Guo, F. (2014). The Fatty Acid β-Oxidation Pathway is Activated by Leucine Deprivation in HepG2 Cells: A Comparative Proteomics Study. Scientific reports, 4, 5144. [Link]

-

Gey, F., Seeger, D., & S-W. (2016). Leucine catabolism pathway in L. lactis TIL46. AT, aminotransferase; HADH, hydroxyacid dehydrogenase. ResearchGate. [Link]

-

Luxcel Biosciences. (n.d.). Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. [Link]

-

Wikipedia. (n.d.). Leucine. [Link]

-

Rosen, E. D., Hsu, C. H., Wang, X., Sakai, S., Freeman, M. W., Gonzalez, F. J., & Spiegelman, B. M. (2002). C/EBPalpha induces adipogenesis through PPARgamma: a unified pathway. Genes & development, 16(1), 22–26. [Link]

-

PubChem. (n.d.). Leucine Biosynthesis. [Link]

-

Tynkkynen, S., Chvojková, I., Pirkola, K., & Tyni, A. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. International journal of molecular sciences, 22(14), 7462. [Link]

-

Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7, 1. [Link]

-

Mantovani, A., Byrne, C. D., & Targher, G. (2022). Efficacy of current and emerging pharmacotherapies for the treatment of nonalcoholic steatohepatitis. Expert opinion on pharmacotherapy, 23(1), 59–73. [Link]

-

Ahmadian, M., Suh, J. M., Hah, N., Liddle, C., Atkins, A. R., Downes, M., & Evans, R. M. (2013). PPARγ signaling and metabolism: the good, the bad and the future. Nature medicine, 19(5), 557–566. [Link]

-

Chwatko, G., Krawczyk, M., Iciek, M., Kamińska, A., Bilska-Wilkosz, A., Marcykiewicz, B., & Głowacki, R. (2017). Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection. Arabian Journal of Chemistry, 10, S3161–S3168. [Link]

-

Hampel, D., Dror, D. K., & Allen, L. H. (2015). Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry. Journal of agricultural and food chemistry, 63(36), 8044–8050. [Link]

-

Wikipedia. (n.d.). HMG-CoA reductase. [Link]

-

Lee, J., & Lee, S. (2022). SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies. International journal of molecular sciences, 23(19), 11880. [Link]

-

Nielsen, R., Pedersen, T. A., Hagenbeek, D., Moulos, P., Siersbaek, R., & Mandrup, S. (2008). Peroxisome proliferator-activated receptor gamma and C/EBPalpha synergistically activate key metabolic adipocyte genes by assisted loading. Molecular and cellular biology, 28(16), 5017–5028. [Link]

-

Al-Attas, O. S., Al-Daghri, N. M., Al-Rubeaan, K., da Silva, K. S., Sabico, S. B., Kumar, S., McTernan, P. G., & Chrousos, G. P. (2011). The potential therapeutic applications of natural products in the oxidative stress-related MVA pathway: focus on HMGCR. Oxidative medicine and cellular longevity, 2011, 847304. [Link]

-

Jeukendrup, A. E. (2002). Regulation of fat metabolism in skeletal muscle. Annals of the New York Academy of Sciences, 967, 217–235. [Link]

-

PubChem. (n.d.). L-leucine degradation I. [Link]

-

Caring Sunshine. (n.d.). Relationship: Muscles and Alpha hydroxyisocaproic acid. [Link]

-

Armstrong, M. B., & Anderson, J. L. (2018). The leucine catabolism pathway. ResearchGate. [Link]

-

Lecturio. (n.d.). Catabolism of Amino Acids. [Link]

-

Almashhadany, D. A., & Mayatepek, E. (2018). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 466–472. [Link]

-

Ferré, P., & Foufelle, F. (2010). Transcriptional regulation of hepatic lipogenesis. Handbook of experimental pharmacology, (198), 139–161. [Link]

-

Choi, Y. J., & Chung, Y. H. (2016). Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells. Preventive nutrition and food science, 21(3), 226–231. [Link]

-

Xu, J., Nakamura, M. T., & Clarke, S. D. (2003). N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRalpha. The Journal of biological chemistry, 278(32), 29598–29606. [Link]

-

FooDB. (n.d.). Showing Compound L-Leucic acid (FDB022218). [Link]

-

Franczyk, B., Rysz, J., Ławiński, J., Olszewski, R., & Gluba-Brzózka, A. (2023). Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease. International journal of molecular sciences, 24(13), 10565. [Link]

-

Al-Attas, O. S., Al-Daghri, N. M., Al-Rubeaan, K., da Silva, K. S., Sabico, S. B., Kumar, S., McTernan, P. G., & Chrousos, G. P. (2011). The potential therapeutic applications of natural products in the oxidative stress-related MVA pathway: focus on HMGCR. Oxidative medicine and cellular longevity, 2011, 847304. [Link]

-

Rupa Health. (n.d.). 2-Hydroxyisocaproic Acid. [Link]

-

Amengual-Cladera, E., & Proenza, A. M. (2019). Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ. International journal of molecular sciences, 20(6), 1366. [Link]

-

Li, X., & Qi, L. (2016). Distinct functions of PPARγ isoforms in regulating adipocyte plasticity. Biochemical and biophysical research communications, 482(3), 441–446. [Link]

-

DeBose-Boyd, R. A. (2008). Control of cholesterol synthesis through regulated ER-associated degradation of HMG CoA reductase. Annual review of cell and developmental biology, 24, 133–157. [Link]

Sources

- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Leucine -MetwareBio [metwarebio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lecturio.com [lecturio.com]

- 7. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential of Natural Products in the Inhibition of Adipogenesis through Regulation of PPARγ Expression and/or Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional Regulation of Hepatic Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 19. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]

- 24. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 25. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Current, emerging, and potential therapies for non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Potential therapeutic targets for nonalcoholic fatty liver disease: Glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Therapeutic Approaches for Nonalcoholic Fatty Liver Disease: Established Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Leucic Acid: D- and L-Forms

Abstract

Leucic acid, chemically known as 2-hydroxy-4-methylpentanoic acid, is a metabolite of the essential branched-chain amino acid, leucine.[1] As a chiral molecule, it exists in two non-superimposable mirror-image forms: D-Leucic acid and L-Leucic acid. The distinct stereochemistry of these enantiomers dictates their biological activity, metabolic fate, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical principles, analytical methodologies, and biological significance of D- and L-Leucic acid. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of these stereoisomers. We will delve into their synthesis and separation, analytical characterization, and divergent biological roles, underscoring the critical importance of stereospecificity in scientific research and pharmaceutical development.

Introduction to Chirality and Leucic Acid

Chirality is a fundamental concept in chemistry, where a molecule and its mirror image are non-superimposable. These mirror-image isomers are known as enantiomers. In the context of biological systems, the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with enzymes, receptors, and other chiral molecules. Leucic acid, a derivative of leucine, possesses a chiral center at the second carbon atom, giving rise to the D- and L-enantiomers.[2]

While L-amino acids are the predominant form in nature, their metabolites, including the D-isomers of hydroxy acids, can have unique physiological roles.[3] The study of Leucic acid stereoisomers is particularly relevant in fields such as metabolomics, nutrition science, and drug discovery, where understanding the specific effects of each enantiomer is crucial.

Physicochemical Properties of D- and L-Leucic Acid

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, +), while the other will rotate it to the left (levorotatory, -) by an equal magnitude. The D/L nomenclature is based on the relationship to glyceraldehyde and does not always correlate with the direction of optical rotation.[4]

| Property | D-Leucic Acid ((R)-2-hydroxy-4-methylpentanoic acid) | L-Leucic Acid ((S)-2-hydroxy-4-methylpentanoic acid) | Racemic (DL)-Leucic Acid |

| CAS Number | 20312-37-2[3] | 13748-90-8[5] | 498-36-2[2] |

| Molecular Formula | C6H12O3[3] | C6H12O3[5] | C6H12O3[2] |

| Molecular Weight | 132.16 g/mol [3] | 132.16 g/mol [5] | 132.16 g/mol [2] |

| Melting Point | Not Available | 78 - 80 °C[6] | 76 °C[7] |

| Synonyms | (R)-Leucic acid, D-α-Hydroxyisocaproic acid[8] | L-2-Hydroxy-4-methylvaleric acid, (S)-α-hydroxyisocaproic acid[6][9] | α-Hydroxyisocaproic acid (HICA)[10] |

Stereoselective Synthesis and Resolution

Obtaining enantiomerically pure forms of Leucic acid is essential for studying their specific biological effects. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer. One common approach is the use of chiral auxiliaries or catalysts. For instance, the asymmetric reduction of the corresponding α-keto acid, α-ketoisocaproate, using a chiral reducing agent can yield enantiomerically enriched Leucic acid.

Chiral Resolution of Racemic Mixtures

Resolution techniques are employed to separate the enantiomers from a 50:50 mixture (racemate).

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic Leucic acid with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts.[11] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[11] Subsequent removal of the resolving agent yields the individual enantiomers.

-

Enzymatic Resolution: Enzymes are highly stereoselective and can be used to selectively catalyze a reaction with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively esterify one enantiomer of Leucic acid, allowing for the separation of the esterified and unreacted forms.

Analytical Techniques for Chiral Separation and Quantification

The ability to separate and quantify the individual enantiomers of Leucic acid is paramount for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[12]

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.

-

Polysaccharide-based CSPs: Columns such as Chiralcel OD-H and Chiralpak AD are effective for a wide range of chiral compounds.

-

Macrocyclic Glycopeptide-based CSPs: Phases like CHIROBIOTIC T are particularly useful for underivatized amino acids and their derivatives due to their ionic groups and compatibility with both organic and aqueous mobile phases.[13]

Experimental Protocol: Chiral HPLC Separation of Leucic Acid Enantiomers

This protocol provides a general guideline for the direct chiral separation of Leucic acid enantiomers. Optimization will be required based on the specific instrument and column used.

-

Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small percentage of an acidic additive (e.g., trifluoroacetic acid for acidic compounds).

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the Leucic acid sample in the mobile phase or a compatible solvent.

-

Injection: Inject a small volume (e.g., 5-20 µL) onto the column.

-

Analysis: The two enantiomers will elute at different retention times, allowing for their identification and quantification.

Indirect HPLC Analysis via Chiral Derivatization

An alternative to using a chiral column is to derivatize the Leucic acid enantiomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[14] This reaction forms diastereomers that can be separated on a standard achiral reversed-phase column.[14] The derivatization also introduces a strong chromophore, enhancing detection sensitivity.[14]

Diagram: Workflow for Chiral Analysis of Leucic Acid

Caption: Workflow for the chiral analysis of Leucic acid.

Biological Significance and Applications

The stereochemistry of Leucic acid plays a pivotal role in its biological activity and metabolic fate.

L-Leucic Acid

L-Leucic acid is a metabolite of the branched-chain amino acid leucine.[5] It is often sold as a supplement for muscle building, with some studies suggesting it can increase protein synthesis and muscle mass.[5][9] It has also been reported to have fungicidal properties.[5]

D-Leucic Acid

D-Leucic acid is less common in nature, but it can be produced by certain microorganisms, such as Lactobacillus.[3][8] It has been found in patients with certain metabolic disorders like Maple Syrup Urine Disease and Short-bowel syndrome.[15] Research suggests that D-Leucic acid may play a role in microbe-host interactions and the regulation of lipid metabolism.[8]

Racemic (DL)-Leucic Acid (HICA)

The racemic mixture, often referred to as α-hydroxyisocaproic acid (HICA), has been investigated for its potential to improve muscle recovery after atrophy.[16][17] Studies in rats have shown that HICA treatment can speed up the recovery of muscle mass after immobilization, partly by maintaining an increased rate of protein synthesis.[16] However, some in vitro studies suggest HICA may decrease basal protein synthesis but can attenuate muscle atrophy under cachexic conditions by reducing protein degradation.[18]

Diagram: Biological Roles of Leucic Acid Stereoisomers

Caption: Biological roles of L- and D-Leucic acid.

Implications for Drug Development

The distinct biological activities of D- and L-Leucic acid highlight the importance of stereochemistry in drug development. When a chiral drug is synthesized, it is crucial to:

-

Develop stereoselective synthetic methods to produce the desired enantiomer.

-

Implement robust analytical techniques for chiral purity assessment.

-

Evaluate the pharmacological and toxicological profiles of each enantiomer independently.

The "one enantiomer, one drug" approach is now a standard in the pharmaceutical industry to ensure efficacy and minimize potential side effects that could arise from the inactive or even harmful enantiomer. The study of Leucic acid stereoisomers serves as a valuable model for understanding these principles.

Conclusion

The D- and L-stereoisomers of Leucic acid, while chemically similar, exhibit distinct biological properties that underscore the significance of stereochemistry in biological systems. L-Leucic acid is primarily associated with muscle metabolism, while D-Leucic acid appears to be involved in microbial and lipid metabolism. The ability to synthesize, separate, and analyze these enantiomers with high fidelity is crucial for advancing our understanding of their roles in health and disease, and for the development of targeted therapeutic interventions. This guide has provided a technical foundation for researchers and professionals working with these fascinating molecules, emphasizing the causality behind experimental choices and the importance of rigorous analytical validation.

References

-

DC Chemicals. (n.d.). L-Leucic acid. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for D-Leucic acid (HMDB0000624). Retrieved from [Link]

-

AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

-

American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. Retrieved from [Link]

-

PubChem. (n.d.). L-Leucic acid. Retrieved from [Link]

-

National Institutes of Health. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. Retrieved from [Link]

-

Rupa Health. (n.d.). 2-Hydroxyisovaleric Acid. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-2-Hydroxyisocaproic acid. Retrieved from [Link]

-

FooDB. (2011). Showing Compound DL-Leucic acid (FDB022171). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxyisocaproic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Hydroxyisocaproic acid (HMDB0000746). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Leucinic acid (HMDB0000665). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). LEUCIC ACID, DL-. Retrieved from [Link]

-

PubMed. (2003). Stereoselective synthesis of 1-aminoalkanephosphonic acids with two chiral centers and their activity towards leucine aminopeptidase. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

YouTube. (2024). Amino Acid Stereochemistry - R & S vs D & L. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

eScholarship@UMassChan. (2025). Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells. Retrieved from [Link]

-

PubMed. (2015). Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

-

RSC Publishing. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Retrieved from [Link]

Sources

- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. (+-)-2-Hydroxyisocaproic acid | C6H12O3 | CID 92779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 20312-37-2: D-Leucic acid | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Leucic acid | α-Hydroxyisocaproic acid | Amino acids | TargetMol [targetmol.com]

- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hmdb.ca [hmdb.ca]

- 16. journals.physiology.org [journals.physiology.org]

- 17. hmdb.ca [hmdb.ca]

- 18. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of L-Leucic Acid: An In-Vivo Technical Guide for Researchers

Preamble: Situating L-Leucic Acid in the Metabolic Landscape

L-Leucic acid, known scientifically as α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid (BCAA), L-leucine.[1][2] As a downstream product of leucine metabolism, L-Leucic acid has garnered significant interest within the scientific community for its potential physiological roles, particularly its purported anti-catabolic effects in skeletal muscle.[1][3] This guide provides an in-depth technical exploration of the in-vivo metabolic fate of L-Leucic acid, designed for researchers, scientists, and drug development professionals. Our focus will be on the absorption, distribution, metabolism, and excretion (ADME) of this compound, underpinned by field-proven experimental methodologies.

Section 1: The Core Metabolic Pathway of L-Leucic Acid

The metabolism of L-Leucic acid is intricately linked to the catabolic pathway of its parent amino acid, L-leucine. The journey of L-Leucic acid through the body is a multi-step process involving key enzymatic conversions primarily in the skeletal muscle and liver.

Absorption and Bioavailability

Following oral administration, L-Leucic acid is absorbed from the gastrointestinal tract. While specific data on the oral bioavailability of L-Leucic acid is not extensively documented, studies on similar small-chain fatty acid and amino acid derivatives suggest that it is likely absorbed efficiently.[4][5][6] The acidic nature of L-Leucic acid may influence its absorption kinetics and plasma protein binding.[7][8] Acidic drugs often exhibit low volumes of distribution due to high binding to serum albumin.[7][9]

The Central Hub: Reversible Conversion to α-Ketoisocaproic Acid (KIC)

The primary metabolic event for L-Leucic acid is its reversible conversion to α-ketoisocaproic acid (KIC). This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes, which are present in various tissues, with notable activity in skeletal muscle.[2] The reversible nature of this transamination reaction means that L-Leucic acid can be formed from KIC, and vice-versa, creating a dynamic equilibrium between these two molecules.[10]

The Crossroads of Metabolism: Fate of α-Ketoisocaproic Acid (KIC)

KIC stands at a critical metabolic crossroads. A significant portion of KIC is irreversibly converted back to L-leucine, contributing to the body's leucine pool and subsequently protein synthesis. However, a fraction of KIC is further metabolized to β-hydroxy-β-methylbutyrate (HMB) through the action of the enzyme α-ketoisocaproate dioxygenase.[11] This conversion is a key step in the generation of HMB, another metabolite of leucine with recognized effects on muscle protein metabolism.

Tissue-Specific Metabolism: A Tale of Two Organs

The metabolism of L-Leucic acid and its derivatives is not uniform throughout the body. Skeletal muscle and the liver play distinct yet complementary roles:

-

Skeletal Muscle: Rich in BCAT enzymes, skeletal muscle is a primary site for the interconversion of L-Leucic acid and KIC.[2] This localized metabolism allows for a rapid response to the metabolic needs of the muscle tissue.

-

Liver: The liver also possesses the enzymatic machinery to metabolize L-Leucic acid and KIC. It is a significant site for the conversion of KIC to HMB.

Excretion of L-Leucic Acid and its Metabolites

The elimination of L-Leucic acid and its metabolites from the body primarily occurs through renal excretion. Unchanged L-Leucic acid, as well as its metabolites KIC and HMB, can be detected in urine.[2][12][13] The rate of urinary excretion is influenced by factors such as dosage and individual metabolic rates.[3][14] Fecal excretion of L-Leucic acid has also been observed, suggesting a role for gut microbiota in its metabolism and elimination.[12][15][16][17]

Section 2: Visualizing the Metabolic Network

To provide a clear conceptual framework, the metabolic pathway of L-Leucic acid is depicted below using a Graphviz diagram.

Caption: Workflow for in-vivo metabolic study of L-Leucic acid.

Detailed Protocol: Quantification of L-Leucic Acid and Metabolites in Plasma by LC-MS/MS

This protocol provides a step-by-step methodology for the analysis of L-Leucic acid, KIC, and HMB in plasma samples.

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: SPE is employed to remove proteins and other interfering substances from the plasma matrix, which can enhance the sensitivity and robustness of the LC-MS/MS analysis. [18][19][20][21]* Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analytes).

-

Acidify the sample by adding 100 µL of 0.1% formic acid in water.

-

Condition a polymeric reversed-phase SPE cartridge (e.g., a C8 or C18 cartridge) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. [20] 5. Load the acidified plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

4.2.2. LC-MS/MS Analysis

-

Rationale: Liquid chromatography coupled with tandem mass spectrometry provides high selectivity and sensitivity for the quantification of small molecules in complex biological matrices. [22][23][24][25]* Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating the analytes. [26] * Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is generally preferred for acidic compounds.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for L-Leucic acid, KIC, HMB, and their internal standards should be optimized for quantification.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Leucic Acid (HICA) | [To be determined empirically] | [To be determined empirically] |

| α-Ketoisocaproic Acid (KIC) | [To be determined empirically] | [To be determined empirically] |

| β-Hydroxy-β-methylbutyrate (HMB) | [To be determined empirically] | [To be determined empirically] |

| Internal Standard(s) | [To be determined empirically] | [To be determined empirically] |

Note: The exact m/z values for MRM transitions need to be determined through infusion of pure standards and optimization on the specific mass spectrometer being used.

Section 5: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in-vivo metabolic fate of L-Leucic acid. The intricate interplay between L-Leucic acid, KIC, and HMB, primarily orchestrated by the skeletal muscle and liver, highlights a dynamic metabolic network. The provided experimental protocols offer a robust framework for researchers to further investigate the pharmacokinetics and physiological effects of this intriguing leucine metabolite.

Future research should focus on elucidating the precise oral bioavailability and pharmacokinetic parameters of L-Leucic acid in various species, including humans. Further investigation into the potential modulation of its metabolic pathways could unveil novel therapeutic strategies for conditions associated with muscle catabolism and metabolic dysregulation.

References

-

Fecal Metabolites Were Altered, Identified as Biomarkers and Correlated With Disease Activity in Patients With Systemic Lupus Erythematosus in a GC-MS-Based Metabolomics Study. (2020). Frontiers in Immunology. [Link]

-

Lang, C. H., Pruznak, A. M., Navaratnarajah, M., & Vary, T. C. (2013). Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism, 305(3), E416-E428. [Link]

-

Eng, G., et al. (2015). Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(34), 7547-7553. [Link]

-

FooDB. (2011). L-Leucic acid. FooDB. [Link]

-

Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. (n.d.). Agilent. [Link]

-

Gardiner, P., & Jansson-Löfmark, R. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(7), 738-746. [Link]

-

Deutz, N. E., et al. (2013). Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry. Journal of Chromatography B, 932, 1-6. [Link]

-

Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

-

The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. (1986). Journal of Pharmacy and Pharmacology, 38(3), 180-184. [Link]

-

Differential contributions of the gut microbiota and metabolome to pathomechanisms in ulcerative colitis: an in vitro analysis. (2024). Gut Microbes, 16(1), 2300806. [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). Molecules, 29(1), 16. [Link]

-

Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. (2024). Journal of Chromatography B, 1235, 124040. [Link]

-

Urinary excretion profile of higenamine in females after oral administration of supplements. (2024). Drug Testing and Analysis. [Link]

-

Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2022). Molecules, 27(19), 6649. [Link]

-

Hermann, R., Mungo, J., Cnota, P. J., & Ziegler, D. (2014). Enantiomer-selective pharmacokinetics, oral bioavailability, and sex e. Clinical Pharmacology in Drug Development, 3(6), 438-446. [Link]

-

The plasma protein binding of basic drugs. (1983). British Journal of Clinical Pharmacology, 16(5), 499-506. [Link]

-

2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained. (n.d.). HealthMatters.io. [Link]

-

Insights on Volume of Distribution of Acids. (2025). Journal of Medicinal Chemistry. [Link]

-

2-Hydroxyisocaproic Acid. (n.d.). Rupa Health. [Link]

-

plasma protein binding & the free drug hypothesis. (2021, January 7). ChemHelp ASAP. [Link]

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). Metabolites, 11(5), 284. [Link]

-

Methods to Predict Volume of Distribution. (2019). Current Pharmacology Reports, 5(3), 161-171. [Link]

-

[Oral bioavailability and drug/carrier particulate systems]. (2004). Annales Pharmaceutiques Francaises, 62(2), 109-119. [Link]

-

Quantitative Structure – Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. (2017). Journal of Pharmaceutical Sciences, 106(9), 2436-2443. [Link]

-

A good practice guide to the administration of substances and removal of blood, including routes and volumes. (2001). Journal of Applied Toxicology, 21(1), 15-23. [Link]

-

Meta-Analysis of Fecal Microbiota and Metabolites in Experimental Colitic Mice during the Inflammatory and Healing Phases. (2017). Metabolites, 7(4), 54. [Link]

-

The Human Urine Metabolome. (2013). PLOS ONE, 8(9), e73076. [Link]

-

In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing. (n.d.). SciSpace. [Link]

-

Metabolomics of Fecal Extracts Detects Altered Metabolic Activity of Gut Microbiota in Ulcerative Colitis and Irritable Bowel Syndrome. (2009). Journal of Proteome Research, 8(11), 5174-5182. [Link]

-

Procedure: IACUC-31. (2024). UC Davis. [Link]

-

Quantification of six herbicide metabolites in human urine. (2006). Journal of Chromatography B, 831(1-2), 158-165. [Link]

-

Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. (2023). Pharmaceutics, 15(7), 1937. [Link]

-

The Human Urine Metabolome. (2013). PLOS ONE, 8(9), e73076. [Link]

-

Reliability of Urinary Excretion Rate Adjustment in Measurements of Hippuric Acid in Urine. (2025). Journal of Occupational Health. [Link]

-

Insights on Volume of Distribution of Acids. (2025). Journal of Medicinal Chemistry. [Link]

-

Special Issue : Pharmacokinetics of Orally Administered Drugs, 2nd Edition. (n.d.). MDPI. [Link]

-

CCAC guidelines: Scientific procedures (Part A - Administration of substances and biological sampling). (2025). Canadian Council on Animal Care. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. [Oral bioavailability and drug/carrier particulate systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights on Volume of Distribution of Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Showing Compound L-Leucic acid (FDB022218) - FooDB [foodb.ca]

- 13. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Fecal Metabolites Were Altered, Identified as Biomarkers and Correlated With Disease Activity in Patients With Systemic Lupus Erythematosus in a GC-MS-Based Metabolomics Study [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 20. mdpi.com [mdpi.com]

- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lcms.cz [lcms.cz]

- 24. mdpi.com [mdpi.com]

- 25. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nva.sikt.no [nva.sikt.no]

structural analysis of L-Leucic acid enantiomers

An In-Depth Technical Guide to the Structural Analysis of L-Leucic Acid Enantiomers

Authored by: A Senior Application Scientist

Foreword: Chirality, Function, and the Analytical Imperative

L-Leucic acid, known systematically as (S)-2-hydroxy-4-methylpentanoic acid, is a significant metabolite of the essential branched-chain amino acid, L-leucine.[1][2][3] Its role is not merely as a metabolic byproduct; it is actively investigated and utilized in sports nutrition for its potential to support muscle recovery and promote lean muscle mass, and it holds relevance in pharmaceutical formulations.[1][4][5] Like its parent amino acid, leucic acid is a chiral molecule, existing as two non-superimposable mirror images: the L- and D-enantiomers ((S)- and (R)-forms, respectively).[6][7]

This stereochemical distinction is critical. Biological systems, from enzymes to cellular receptors, are inherently chiral, often leading to profoundly different physiological effects between enantiomers of the same compound.[8] Consequently, the ability to separate, identify, and quantify the enantiomers of leucic acid is not just an academic exercise but a fundamental requirement for ensuring the safety, efficacy, and quality of products in which it is a component.

This guide provides a comprehensive exploration of the principal analytical techniques for the structural analysis of leucic acid enantiomers. It is designed for researchers, scientists, and drug development professionals, moving beyond procedural descriptions to explain the causality behind methodological choices. We will delve into the established workhorses of chromatographic separation, the definitive power of X-ray crystallography, and the nuanced insights provided by advanced spectroscopic methods.

Chromatographic Techniques: The Cornerstone of Enantioseparation

Chromatography is the most powerful and widely employed technique for resolving enantiomers.[9] The core principle involves differential interaction of the enantiomers with a chiral environment, leading to different migration times through the analytical system. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For efficiency and to avoid potential artifacts, direct methods are overwhelmingly preferred.[10]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile and important tool for enantiomeric separation.[9] Its success hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the analyte enantiomers, resulting in different retention times.

Expertise & Causality: Selecting the Right CSP

For polar, α-hydroxy acids like leucic acid, two classes of CSPs are particularly effective:

-

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are exceptionally well-suited for separating the enantiomers of underivatized polar and ionic compounds. Their complex structure offers multiple interaction points—ionic, hydrogen bonding, and inclusion complexation—making them ideal for resolving native amino and hydroxy acids without derivatization.

-

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose): These are among the most broadly applicable CSPs.[10][11] The helical structure of the polysaccharide polymers creates chiral grooves where analyte molecules can bind through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, allowing for effective enantiorecognition.[11]

The choice between them, and the specific mobile phase, is an empirical process guided by the analyte's structure, but these two classes represent the most logical starting points for method development.

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for enantiomeric analysis of Leucic Acid via Chiral HPLC.

Protocol: Chiral HPLC Separation of Leucic Acid Enantiomers

This protocol is a self-validating system; successful separation with baseline resolution of a known racemic standard confirms the suitability of the column and mobile phase for quantitative analysis.

-

Column Selection: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

-

Causality: The apolar hexane is the main carrier, while 2-propanol acts as the polar modifier, influencing retention time and selectivity. TFA is an acidic additive used to suppress the ionization of the carboxylic acid group of leucic acid, ensuring sharp, well-defined peaks.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of racemic (D/L)-Leucic Acid in the mobile phase. Prepare further dilutions as needed for linearity checks.

-

HPLC Instrument Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV absorbance at 210 nm.

-

-

Data Analysis:

-

Inject the racemic standard. Identify the two peaks corresponding to the L- and D-enantiomers.

-

Calculate the Resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation, which is ideal for accurate quantification.

-

For an unknown sample, calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

-

Data Presentation: Typical Chromatographic Parameters

| Parameter | Symbol | Typical Value | Significance |

| Retention Factor (L-enantiomer) | k'₁ | 2.5 | Measure of retention of the first eluting enantiomer |

| Retention Factor (D-enantiomer) | k'₂ | 3.1 | Measure of retention of the second eluting enantiomer |

| Separation Factor | α | 1.24 | Ratio of retention factors (k'₂/k'₁); must be >1 for separation |

| Resolution | Rs | 1.8 | Degree of separation between peaks; >1.5 is baseline |

Note: Values are illustrative and depend on the specific column, mobile phase, and conditions used.

Gas Chromatography (GC)

Chiral GC can provide extremely high resolution for volatile compounds. For non-volatile analytes like leucic acid, derivatization is a mandatory prerequisite to increase volatility and thermal stability.

-

Principle: The derivatized enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[12][13] The toroidal shape of the cyclodextrin molecule provides a chiral cavity into which one enantiomer fits better than the other, leading to separation.[12]

-

Derivatization: A common two-step approach involves esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) followed by acylation of the hydroxyl group (e.g., with trifluoroacetic anhydride).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling chiral HPLC with mass spectrometry combines the powerful separation of LC with the high sensitivity and selectivity of MS detection.[14][15] This is particularly crucial for analyzing leucic acid enantiomers in complex biological matrices like plasma or cell culture media, where co-eluting matrix components could interfere with UV detection.[16][17] MS provides confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Spectroscopic and Spectrometric Methods

While chromatography separates enantiomers, spectroscopic techniques can probe their intrinsic three-dimensional structure, allowing for the determination of absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during a molecular vibration.[18][19] Since enantiomers interact differently with polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).

Expertise & Causality: Application to Leucic Acid

-

Absolute Configuration: VCD's primary strength is its ability to determine the absolute configuration of a chiral molecule in solution, eliminating the need for crystallization.[18][20]

-

Mechanism: The experimental VCD spectrum is compared to a spectrum predicted by ab initio quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the (S)-enantiomer).[20][21] A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute stereochemistry.

-

Key Vibrational Modes: For an α-hydroxy acid like leucic acid, the stretching vibrations of the hydroxyl (O-H) and methine (C-H) groups at the chiral center are particularly sensitive probes of the molecular stereochemistry and give rise to characteristic VCD signals.[21][22]

Caption: Principle of VCD: Enantiomers differentially absorb polarized IR light.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, enantiomers are indistinguishable by NMR as they are isochronous (exhibit identical chemical shifts).[23] To achieve discrimination, the sample must be placed in a chiral environment.

-

Principle of Discrimination: This is accomplished by adding a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[24] These auxiliaries form rapid, reversible diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs) with the leucic acid enantiomers. These diastereomeric species are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.[23][24]

-

Application: This method is highly valuable for determining the enantiomeric excess (or enantiomeric ratio) of a sample by simply integrating the distinct signals corresponding to each enantiomer.

X-ray Crystallography: The Definitive Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule.[25][26] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map and, from that, the exact arrangement of atoms in space.

-

Unambiguous Assignment: This technique provides an unequivocal determination of the absolute configuration of the enantiomer that formed the crystal.[25][27]

-

The Crystallization Hurdle: The primary and most significant limitation of this method is the absolute requirement for a high-quality single crystal of the compound, which can be difficult and time-consuming to obtain.

-

X-Ray Powder Diffraction (XRPD): For solid-state analysis, XRPD can also be used. While it doesn't solve the structure de novo, it can be used to determine the enantiomeric excess of a crystalline mixture by observing the linear correlation between the intensity of diffraction peaks unique to the racemate and the pure enantiomer.[28]

Comparative Summary of Analytical Techniques

| Technique | Principle of Discrimination | Sample Requirements | Information Provided | Key Advantages | Key Limitations |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[10] | Solution | Enantiomeric purity (% ee), relative configuration. | High versatility, robust, excellent for quantification. | Requires method development; doesn't give absolute configuration directly. |

| Chiral GC | Differential interaction with a chiral capillary column.[12] | Volatile derivative | Enantiomeric purity (% ee). | Very high resolution. | Requires derivatization, analyte must be thermally stable. |

| VCD | Differential absorption of left vs. right circularly polarized IR light.[18] | Solution | Absolute configuration, solution-state conformation. | No crystallization needed, provides definitive absolute configuration via calculation.[20] | Requires specialized equipment, sensitive to solvent and concentration. |

| NMR | Formation of diastereomeric complexes with a chiral auxiliary.[23][24] | Solution | Enantiomeric purity (% ee). | Rapid, non-destructive, excellent for reaction monitoring. | Requires a suitable chiral auxiliary, may have peak overlap issues. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice.[25] | Single crystal | Unambiguous absolute configuration, solid-state structure. | The "gold standard" for absolute structure determination. | Requires a high-quality single crystal, which can be a major bottleneck. |

Conclusion